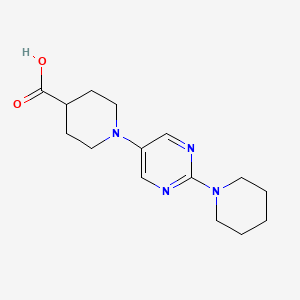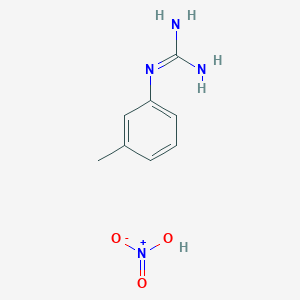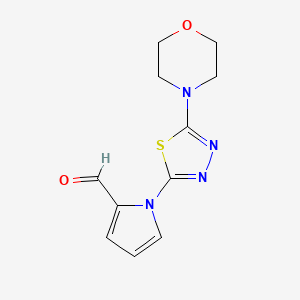![molecular formula C13H17N3S B1392566 {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine CAS No. 1242869-81-3](/img/structure/B1392566.png)
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Descripción general
Descripción
The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is a colorless volatile liquid that reacts with acids to form salts, and with bases to form bases, indicating that it is amphoteric .
Molecular Structure Analysis
Pyrrole has a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of your compound would depend on the positions of the methyl, tetrahydrothieno, and amine groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless liquid at room temperature and has a strong, unpleasant odor .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound, due to its pyrrolopyrazine scaffold, has been associated with antimicrobial properties. Pyrrolopyrazine derivatives are known to exhibit significant antibacterial and antifungal activities. The presence of nitrogen-containing heterocycles enhances their efficacy as bioactive molecules in combating microbial infections .
Anti-inflammatory Properties
The pyrrolopyrazine core is also linked to anti-inflammatory effects. This is particularly valuable in the development of new medications for treating chronic inflammation-related diseases .
Antiviral Applications
Compounds with a pyrrolopyrazine structure have shown potential in antiviral therapies. Their ability to inhibit viral replication makes them candidates for further research in the treatment of various viral infections .
Antioxidant Effects
The antioxidant properties of pyrrolopyrazine derivatives make them useful in scientific research aimed at neutralizing harmful free radicals in the body. This can contribute to the prevention of oxidative stress-related diseases .
Antitumor and Kinase Inhibitory
Pyrrolopyrazine derivatives, including the compound , have demonstrated antitumor activities. They are also known for their kinase inhibitory effects, which are crucial in cancer treatment as they can interfere with the signaling pathways that promote cancer cell growth .
Synthetic Methodologies
The compound’s structure allows for various synthetic approaches, which are essential for medicinal chemistry research. Efficient synthetic methods for pyrrolopyrazines can lead to the design and synthesis of new leads to treat diseases .
Drug Discovery Research
The pyrrolopyrazine scaffold is an attractive structure for drug discovery due to its wide range of biological activities. It serves as a foundation for the development of novel therapeutic agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-15-7-4-10-11(8-14)13(17-12(10)9-15)16-5-2-3-6-16/h2-3,5-6H,4,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFCMXQVHOZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2CN)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)
![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)

![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)

![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)


![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
